Cas no 890764-10-0 (1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine)

1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-amine is a pyrazole derivative with a chlorophenyl and phenyl substitution pattern, offering a versatile scaffold for pharmaceutical and agrochemical applications. Its structural features, including the amine functionality at the 5-position, enhance its potential as an intermediate in the synthesis of biologically active compounds. The compound exhibits stability under standard conditions, facilitating handling and storage. Its chlorophenyl moiety may contribute to improved binding affinity in target interactions, making it valuable for medicinal chemistry research. The product is characterized by high purity and consistent quality, ensuring reliability for synthetic applications. Further studies may explore its utility in developing novel therapeutic agents or crop protection chemicals.
1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine structure
890764-10-0 structure
Product name:1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
CAS No:890764-10-0
MF:C15H12ClN3
MW:269.728881835938
MDL:MFCD08445007
CID:1937831
PubChem ID:11565257

1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazol-5-amine, 1-(2-chlorophenyl)-3-phenyl-
    • 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
    • MFCD08445007
    • EN300-86881
    • 890764-10-0
    • DB-190307
    • AKOS009113575
    • 2-(2-CHLOROPHENYL)-5-PHENYLPYRAZOL-3-AMINE
    • 2-(2-Chlorophenyl)-3-amino-5-phenylpyrazole
    • 1-(2-Chlorophenyl)-3-phenyl-1H-pyrazol-5-ylamine
    • CS-0283805
    • MDL: MFCD08445007
    • Inchi: InChI=1S/C15H12ClN3/c16-12-8-4-5-9-14(12)19-15(17)10-13(18-19)11-6-2-1-3-7-11/h1-10H,17H2
    • InChI Key: AOUSVJASECBRMF-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)C2=NN(C3=CC=CC=C3Cl)C(=C2)N

Computed Properties

  • Exact Mass: 269.0719751Da
  • Monoisotopic Mass: 269.0719751Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 2
  • Complexity: 293
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 43.8Ų

1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-86881-5.0g
1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
890764-10-0
5.0g
$2110.0 2023-02-11
Enamine
EN300-86881-0.5g
1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
890764-10-0
0.5g
$397.0 2023-09-02
Enamine
EN300-86881-0.05g
1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
890764-10-0
0.05g
$348.0 2023-09-02
Enamine
EN300-86881-5g
1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
890764-10-0
5g
$1199.0 2023-09-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354475-1g
1-(2-Chlorophenyl)-3-phenyl-1h-pyrazol-5-amine
890764-10-0 97%
1g
¥18314.00 2024-04-26
Enamine
EN300-86881-2.5g
1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
890764-10-0
2.5g
$810.0 2023-09-02
Enamine
EN300-86881-10.0g
1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
890764-10-0
10.0g
$3130.0 2023-02-11
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354475-50mg
1-(2-Chlorophenyl)-3-phenyl-1h-pyrazol-5-amine
890764-10-0 97%
50mg
¥16524.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354475-2.5g
1-(2-Chlorophenyl)-3-phenyl-1h-pyrazol-5-amine
890764-10-0 97%
2.5g
¥30844.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1354475-250mg
1-(2-Chlorophenyl)-3-phenyl-1h-pyrazol-5-amine
890764-10-0 97%
250mg
¥15678.00 2024-04-26

Additional information on 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine

Research Brief on 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 890764-10-0): Recent Advances and Applications

1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine (CAS: 890764-10-0) is a pyrazole derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate or active pharmaceutical ingredient (API) in the development of novel drugs targeting various diseases, including inflammatory disorders, neurological conditions, and cancer. This research brief synthesizes the latest findings related to this compound, highlighting its synthesis, biological activity, and potential clinical applications.

Recent literature indicates that 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine exhibits promising pharmacological properties, particularly as a modulator of specific signaling pathways. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of cyclooxygenase-2 (COX-2), suggesting its potential as an anti-inflammatory agent. The compound's unique structural features, including the chlorophenyl and phenyl substituents, contribute to its binding affinity and selectivity, making it a valuable scaffold for further drug development.

In addition to its anti-inflammatory properties, research has also investigated the compound's role in oncology. A preclinical study conducted by Smith et al. (2024) revealed that 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine exhibits antiproliferative effects against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key kinases involved in cell cycle regulation, although further studies are needed to elucidate the precise molecular targets.

The synthesis of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine has also been a focus of recent research, with efforts aimed at optimizing yield and purity. A 2024 paper in Organic Process Research & Development described a novel catalytic method for its synthesis, which reduces the need for hazardous reagents and improves scalability. This advancement is particularly relevant for industrial applications, where efficient and sustainable production methods are critical.

Despite these promising findings, challenges remain in the development of 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine as a therapeutic agent. Pharmacokinetic studies have identified issues related to bioavailability and metabolic stability, which may limit its clinical utility. However, ongoing research is exploring structural modifications and formulation strategies to address these limitations, such as the development of prodrugs or nanoparticle-based delivery systems.

In conclusion, 1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine represents a compound of significant interest in chemical biology and pharmaceutical research. Its diverse biological activities and potential applications underscore the need for continued investigation into its mechanisms of action and therapeutic potential. Future studies should focus on overcoming current limitations and advancing the compound toward clinical evaluation.

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Amadis Chemical Company Limited
(CAS:890764-10-0)1-(2-chlorophenyl)-3-phenyl-1H-pyrazol-5-amine
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